3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups during these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 3,5-Dichloro-4-propoxyphenylboronic acid likely participates in two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers an organyl group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a participant in suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the type of palladium catalyst used and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of boronic esters as intermediates. These esters can be formed through the reaction of boronic acids with diols, followed by functionalization and deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted aromatic compounds.
Scientific Research Applications
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group provides additional steric and electronic effects compared to other boronic acids .
Biological Activity
3,5-Dichloro-4-propoxyphenylboronic acid (DCPPA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer research. This article explores the biological activity of DCPPA, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₁BCl₂O₃
- Molecular Weight : 248.89 g/mol
- CAS Number : 1218790-61-4
DCPPA features two chlorine substituents at the 3 and 5 positions and a propoxy group at the 4 position of the phenyl ring, which contributes to its biological activity and selectivity.
DCPPA primarily acts as a selective agonist for retinoic acid receptors (RARs), particularly RARα. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the phenyl ring is crucial for its potency and selectivity. The compound exhibits a significant preference for RARα over RARβ and RARγ, with an EC50 ratio demonstrating its effectiveness in activating these receptors.
Table 1: Potency of DCPPA Compared to Other Compounds
Compound | RAR α EC50 (nM) | RAR β EC50 (nM) | RAR γ EC50 (nM) | β/α Ratio | γ/α Ratio |
---|---|---|---|---|---|
DCPPA | 15 | 139 | 1196 | 9.5 | 82 |
Reference Compound | 11 | 1564 | 141 | 141 | 9836 |
This table illustrates that DCPPA has a significantly lower EC50 value for RARα compared to RARβ, indicating its higher potency as an agonist for this receptor.
Biological Activity in Cancer Research
DCPPA has been investigated for its role in cancer treatment, particularly due to its ability to modulate gene expression through RAR activation. RARs are known to influence cell differentiation and proliferation, making them critical targets in oncology.
Case Study: Inhibition of Tumor Growth
In preclinical studies, DCPPA was evaluated for its efficacy against various cancer cell lines. The compound demonstrated the ability to inhibit cell proliferation in human leukemia cells by activating apoptotic pathways. These findings suggest that DCPPA could serve as a potential therapeutic agent in hematological malignancies.
Safety and Toxicity Profile
The safety profile of DCPPA has been assessed through various cytotoxicity assays. It was found to be inactive at concentrations up to 25 μM in COS-7 cells, indicating a favorable safety margin for further development.
Pharmacokinetics
Pharmacokinetic studies have shown that DCPPA possesses moderate oral bioavailability (>35% in rat models). However, intrinsic clearance rates indicate variability across species, which is crucial for determining dosing regimens in clinical settings.
Properties
IUPAC Name |
(3,5-dichloro-4-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOBEFMWCPTAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681609 | |
Record name | (3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-61-4 | |
Record name | B-(3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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